molecular formula C29H30N2O4 B2450053 (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide CAS No. 732289-01-9

(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

Cat. No.: B2450053
CAS No.: 732289-01-9
M. Wt: 470.569
InChI Key: IVDYKBVFQBAQOO-UHFFFAOYSA-N
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Description

(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of enamides, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of phenylmethoxy groups and a cyano group in its structure suggests potential reactivity and functionality in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced via etherification reactions, where phenol derivatives react with alkyl halides in the presence of a base.

    Addition of the Cyano Group: The cyano group is incorporated through a nucleophilic substitution reaction, often using cyanide salts under basic conditions.

    Final Assembly: The final step involves coupling the intermediate products to form the target compound, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Amines or reduced cyano derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features enable it to interact with various biological targets, providing insights into biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and phenylmethoxy groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[3,4-Dimethoxyphenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
  • (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide stands out due to its specific substitution pattern and the presence of both phenylmethoxy and cyano groups

Properties

IUPAC Name

(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O4/c1-2-33-17-9-16-31-29(32)26(20-30)18-25-14-15-27(34-21-23-10-5-3-6-11-23)28(19-25)35-22-24-12-7-4-8-13-24/h3-8,10-15,18-19H,2,9,16-17,21-22H2,1H3,(H,31,32)/b26-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDYKBVFQBAQOO-ITYLOYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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